5-Amino-6-methylpiperidin-2-one

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

5-Amino-6-methylpiperidin-2-one (CAS 1521412-60-1) is a bifunctional piperidin-2-one building block featuring a nucleophilic 5-primary amine and a 6-methyl substituent with two stereocenters, enabling diastereomeric diversification in fragment library design. Unlike the 3-amino isomer, the 5-amino group is not conjugated to the lactam carbonyl, ensuring higher nucleophilicity for reductive amination, amide coupling, and sulfonamide formation. For aqueous assay development, the hydrochloride salt (CAS 2098107-90-3) offers superior solubility without DMSO co-solvents. Supplied at ≥95% purity with non-hazardous DOT/IATA transport classification, ensuring straightforward global B2B procurement. Ideal for medicinal chemistry and process scale-up.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1521412-60-1
Cat. No. B1380793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methylpiperidin-2-one
CAS1521412-60-1
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1C(CCC(=O)N1)N
InChIInChI=1S/C6H12N2O/c1-4-5(7)2-3-6(9)8-4/h4-5H,2-3,7H2,1H3,(H,8,9)
InChIKeyUEZYMIDVESAFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-methylpiperidin-2-one (CAS 1521412-60-1): Procurement-Grade Heterocyclic Building Block


5-Amino-6-methylpiperidin-2-one (CAS 1521412-60-1) is a bifunctional piperidin-2-one scaffold featuring a primary amine at the 5-position and a methyl substituent at the 6-position [1]. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, it belongs to the aminopiperidinone class of heterocyclic building blocks used extensively in medicinal chemistry and pharmaceutical intermediate synthesis [1]. Its predicted physicochemical profile—including a boiling point of 298.5±33.0 °C, density of 1.012±0.06 g/cm³, and pKa of 16.06±0.60—places it among moderately polar, crystalline small-molecule scaffolds amenable to standard organic synthesis workflows .

Why Generic Piperidinone Substitution Fails: Differentiating 5-Amino-6-methylpiperidin-2-one from Its Closest Analogs


Aminopiperidinones with identical molecular formulae (C₆H₁₂N₂O) but differing amino-group placement exhibit distinct physicochemical, reactivity, and biological profiles that preclude simple interchangeability. The 5-amino substitution pattern in the target compound confers a unique hydrogen-bonding topology and steric environment relative to the 3-amino positional isomer (CAS 45673-16-3) [1]. Furthermore, the presence of the 6-methyl group introduces two undefined stereocenters, creating a stereochemical landscape absent in the unsubstituted parent 6-methylpiperidin-2-one (CAS 4775-98-8), which lacks the nucleophilic amino handle entirely [2]. These structural differences translate into quantifiable divergences in polarity (TPSA), solubility, hydrogen-bond donor/acceptor capacity, and downstream derivatization selectivity—each of which directly impacts synthetic utility and procurement decisions [1][3].

Quantitative Differentiation Evidence: 5-Amino-6-methylpiperidin-2-one vs. Comparator Analogs


Topological Polar Surface Area (TPSA) and Lipophilicity: 5-Amino vs. 3-Amino Positional Isomer Differentiation

The target compound (CAS 1521412-60-1) displays a computed XLogP3-AA of -0.8 and a TPSA of 55.1 Ų, as reported in PubChem [1]. The 3-amino positional isomer (CAS 45673-16-3) exhibits a comparable computed LogP of -0.7 [2]. While their lipophilicities are nearly equivalent, the differential amino-group positioning alters the spatial distribution of hydrogen-bonding capacity—a critical determinant in structure-based drug design where 5-amino vs. 3-amino vectors project distinct pharmacophoric geometries from the piperidinone core [3].

Medicinal Chemistry Physicochemical Profiling Drug-Likeness

Thermophysical Property Comparison: Boiling Point and Density vs. 6-Methylpiperidin-2-one Parent Scaffold

The introduction of the 5-amino group into the 6-methylpiperidin-2-one core substantially elevates the predicted boiling point. The target compound (CAS 1521412-60-1) has a predicted boiling point of 298.5±33.0 °C and density of 1.012±0.06 g/cm³ , whereas the parent scaffold 6-methylpiperidin-2-one (CAS 4775-98-8) exhibits a boiling point of 254 °C at 760 mmHg and a density of 0.951 g/cm³ [1]. This ~44 °C boiling point elevation and ~0.061 g/cm³ density increase are consistent with the added molecular weight (+15 Da) and the introduction of intermolecular hydrogen-bonding capacity from the primary amine [2].

Process Chemistry Purification Scale-Up

GHS Hazard Classification: Safety Profile Comparison with the 6-Methylpiperidin-2-one Parent

According to ECHA C&L notifications aggregated in PubChem, 5-amino-6-methylpiperidin-2-one carries GHS hazard statements H315 (skin irritation, 100%), H319 (serious eye irritation, 100%), and H335 (respiratory irritation, 100%), with a Signal Word of 'Warning' [1]. The parent compound 6-methylpiperidin-2-one (CAS 4775-98-8) similarly carries H315 (100%), but its full GHS profile is less extensively populated in publicly available databases [2]. The target compound's triple-irritant classification necessitates appropriate PPE (gloves, eye protection, ventilation) but does not trigger acute toxicity classifications—an important consideration for procurement officers comparing handling requirements across aminopiperidinone building blocks [1].

Laboratory Safety Regulatory Compliance Handling

NMR Reference Standard Availability: (5S,6S) Stereoisomer Characterization at BMRB

The (5S,6S)-5-amino-6-methylpiperidin-2-one stereoisomer has been deposited in the Biological Magnetic Resonance Bank (BMRB) under entry bmse011863, with full 1D ¹H NMR data acquired at 600 MHz on a Bruker Avance spectrometer (2 mM in DMSO-d₆, referenced to DSS, 298 K, pH 7.5) [1]. This publicly accessible NMR reference dataset provides a verified spectroscopic fingerprint for stereochemical assignment and purity verification of the cis-configured diastereomer. In contrast, no comparable publicly curated NMR reference data are available for the 3-amino positional isomer or the trans diastereomer (CAS 1931952-67-8) in major metabolomics or small-molecule databases .

Analytical Chemistry Stereochemical Assignment Quality Control

Free Base vs. Hydrochloride Salt: Solubility and Handling Trade-offs for Downstream Synthesis

5-Amino-6-methylpiperidin-2-one is commercially available in two distinct physical forms: the free base (CAS 1521412-60-1, MW 128.17 g/mol) and the hydrochloride salt (CAS 2098107-90-3, MW 164.63 g/mol) . The hydrochloride salt form enhances aqueous solubility and bench stability, making it the preferred form for biological assay preparation and aqueous reaction conditions . The free base, with a purity specification of ≥95% across multiple vendors (AKSci, Leyan, CymitQuimica), is more suitable for organic-phase reactions where the absence of counterions is critical . This dual-form availability contrasts with the 3-amino isomer, which is predominantly offered as the free base, and the parent 6-methylpiperidin-2-one, which lacks the amine handle entirely and thus has no salt-form option .

Formulation Chemistry Salt Selection Synthetic Accessibility

Recommended Procurement and Research Application Scenarios for 5-Amino-6-methylpiperidin-2-one


Stereochemically Defined Scaffold for Fragment-Based Drug Discovery (FBDD)

The (5S,6S) stereoisomer of 5-amino-6-methylpiperidin-2-one, supported by a validated BMRB NMR reference dataset (bmse011863), provides medicinal chemistry teams with a spectroscopically authenticated, chiral building block for fragment library construction . The defined cis-relationship between the 5-amino and 6-methyl substituents—coupled with 2 hydrogen bond donors and 2 acceptors [1] and a TPSA of 55.1 Ų within the favorable drug-like range—makes this scaffold suitable for fragment screening campaigns where precise pharmacophoric geometry is essential for hit identification.

Aqueous-Phase Bioconjugation and Assay Development Using the Hydrochloride Salt

For biochemical assay development requiring aqueous solubility, the hydrochloride salt form (CAS 2098107-90-3) should be prioritized over the free base . Its enhanced water solubility facilitates direct dissolution in biological buffers (e.g., PBS pH 7.4), avoiding the need for DMSO co-solvents that may interfere with enzyme or receptor assays. This is a practical advantage over the 3-amino isomer, which lacks a widely cataloged salt form, and over the parent 6-methylpiperidin-2-one, which has no amine functionality for salt formation.

Orthogonal Derivatization via 5-Amino Handle in Parallel Synthesis Libraries

The 5-amino group serves as a nucleophilic handle for reductive amination, amide coupling, and sulfonamide formation, enabling efficient library enumeration in parallel synthesis workflows . The presence of two undefined stereocenters in the free base (as noted in PubChem's stereocenter count) provides an opportunity for diastereomeric diversification—a feature absent in the achiral parent 6-methylpiperidin-2-one. When stereochemical diversity is a key library design parameter, the 5-amino-6-methyl substitution pattern offers greater synthetic versatility than the 3-amino isomer, where the amino group is conjugated to the lactam carbonyl, reducing its nucleophilicity.

Process Chemistry Scale-Up with Established Purity and Storage Specifications

With a minimum purity specification of 95% consistently reported across multiple independent vendors (AKSci, CymitQuimica, Leyan, MolCore) and a long-term storage recommendation of 'cool, dry place' without special atmospheric or temperature controls, 5-amino-6-methylpiperidin-2-one is suitable for process chemistry scale-up. Its non-hazardous DOT/IATA transport classification simplifies international procurement logistics compared to aminopiperidine derivatives that trigger acute toxicity or environmental hazard classifications. The well-defined GHS profile (H315, H319, H335; Warning) [1] further ensures straightforward regulatory compliance during import and laboratory registration.

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